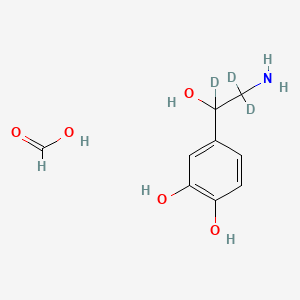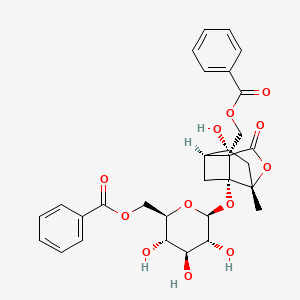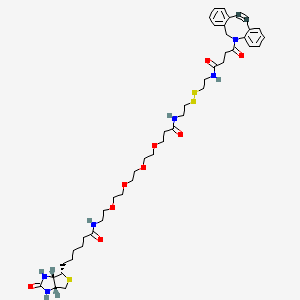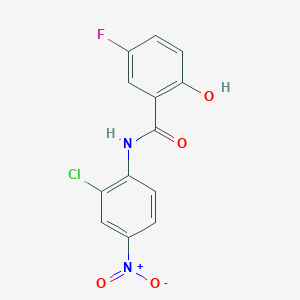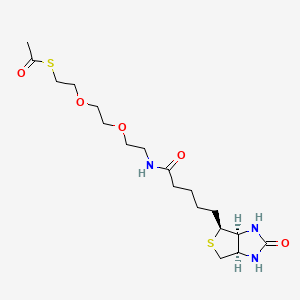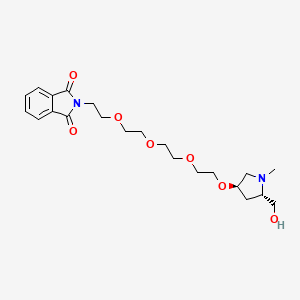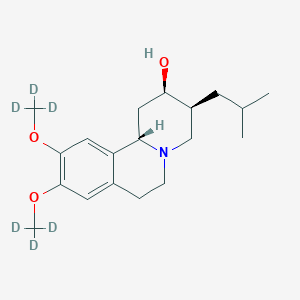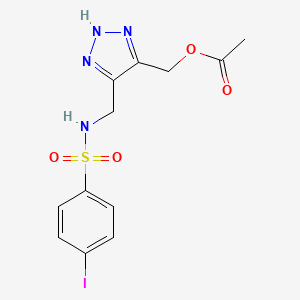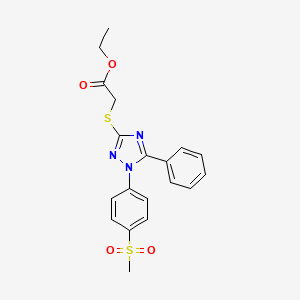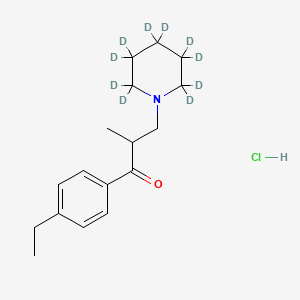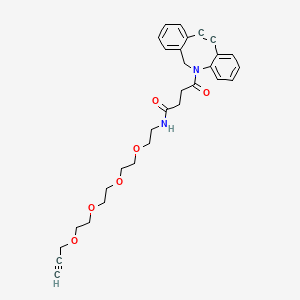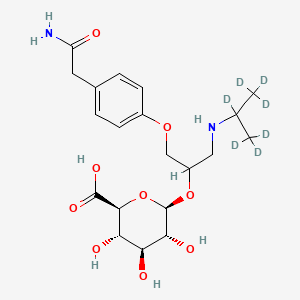
Atenolol beta-D-glucuronide-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atenolol is a beta-adrenergic receptor blocker primarily used to manage hypertension and angina pectoris. It is a selective beta-1 receptor antagonist, which means it specifically targets the beta-1 adrenergic receptors in the heart, reducing heart rate and cardiac output. This compound was first introduced in 1976 as a substitute for propranolol and has since become one of the most widely prescribed beta-blockers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atenolol can be synthesized through several methods, one of which involves the reaction of 4-(2-hydroxy-3-isopropylaminopropoxy)acetanilide with epichlorohydrin. This reaction is typically carried out in the presence of a base such as sodium hydroxide, under mild conditions, and results in the formation of atenolol with high yield .
Industrial Production Methods: In industrial settings, atenolol is often produced using a one-pot synthesis method that employs deep eutectic solvents (DES). This method is environmentally friendly and efficient, allowing for the synthesis of atenolol without the need for additional bases or catalysts. The process is scalable and can be conducted under mild conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Atenolol undergoes various chemical reactions, including:
Oxidation: Atenolol can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Atenolol can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products:
Oxidation: Oxidized derivatives of atenolol.
Reduction: Reduced forms of atenolol.
Substitution: Substituted atenolol derivatives.
Scientific Research Applications
Atenolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies involving beta-blockers and their interactions with various receptors.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Extensively used in clinical trials to study its efficacy in treating cardiovascular diseases, including hypertension and angina.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Atenolol works by selectively blocking beta-1 adrenergic receptors in the heart. These receptors are normally activated by catecholamines such as epinephrine and norepinephrine, which increase heart rate and cardiac output. By blocking these receptors, atenolol reduces heart rate, decreases cardiac output, and lowers blood pressure. This mechanism makes it effective in managing conditions like hypertension and angina .
Comparison with Similar Compounds
Metoprolol: Another selective beta-1 blocker, but with a shorter half-life compared to atenolol.
Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors.
Labetalol: A mixed alpha and beta-blocker used for more severe hypertension.
Uniqueness of Atenolol: Atenolol’s selectivity for beta-1 receptors and its relatively long half-life make it a preferred choice for patients with cardiovascular conditions. Unlike propranolol, atenolol has fewer central nervous system side effects due to its lower lipid solubility .
Properties
Molecular Formula |
C20H30N2O9 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[1-[4-(2-amino-2-oxoethyl)phenoxy]-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H30N2O9/c1-10(2)22-8-13(9-29-12-5-3-11(4-6-12)7-14(21)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h3-6,10,13,15-18,20,22,24-26H,7-9H2,1-2H3,(H2,21,23)(H,27,28)/t13?,15-,16-,17+,18-,20+/m0/s1/i1D3,2D3,10D |
InChI Key |
TUFRIQODZMVHRP-NLTLVACXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


